molecular formula C7H8N4O3 B2937404 Ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate CAS No. 2248364-57-8

Ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate

Cat. No.: B2937404
CAS No.: 2248364-57-8
M. Wt: 196.166
InChI Key: RBJORLDVUPIVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate is a heterocyclic compound that contains an azide group, an oxazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate typically involves the reaction of ethyl 3-(bromomethyl)-1,2-oxazole-4-carboxylate with sodium azide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the bromine atom with the azide group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

    Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Cycloaddition Reactions: Copper(I) iodide is commonly used as a catalyst in the presence of a base such as triethylamine.

    Substitution Reactions: Sodium azide is used for the substitution of halides.

    Reduction Reactions: Hydrogen gas with a palladium catalyst is used for the reduction of azides to amines.

Major Products Formed

    Cycloaddition Reactions: Formation of triazoles.

    Substitution Reactions: Formation of substituted oxazole derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

Ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism. In reduction reactions, the azide group is reduced to an amine via the transfer of hydrogen atoms.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(bromomethyl)-1,2-oxazole-4-carboxylate: Precursor in the synthesis of ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate.

    Ethyl 3-(hydroxymethyl)-1,2-oxazole-4-carboxylate: Similar structure but with a hydroxyl group instead of an azide group.

Uniqueness

This compound is unique due to the presence of the azide group, which imparts distinct reactivity and allows for the formation of triazoles through cycloaddition reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3/c1-2-13-7(12)5-4-14-10-6(5)3-9-11-8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJORLDVUPIVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CON=C1CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.